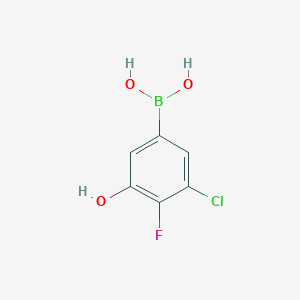
3-Chloro-4-fluoro-5-hydroxyphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-fluoro-5-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BClFO3 and a molecular weight of 190.36 g/mol. This compound is known for its potential as a reagent in various scientific research applications.
准备方法
The synthesis of 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid typically involves the reaction of this compound with boronic acid under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
3-Chloro-4-fluoro-5-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
科学研究应用
3-Chloro-4-fluoro-5-hydroxyphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is utilized in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
3-Chloro-4-fluoro-5-hydroxyphenylboronic acid can be compared with other similar boronic acid derivatives, such as:
- 3-Chloro-4-fluoro-5-methoxyphenylboronic acid
- 3-Chloro-4-fluoro-5-aminophenylboronic acid
- 3-Chloro-4-fluoro-5-nitrophenylboronic acid These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications .
生物活性
3-Chloro-4-fluoro-5-hydroxyphenylboronic acid is an organoboron compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound, with the molecular formula C₆H₅BClF₃O₃, is notable for its ability to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C₆H₅BClF₃O₃
- Molecular Weight : Approximately 172.37 g/mol
- Structure : Contains a boronic acid functional group attached to a phenyl ring with chlorine and fluorine substituents.
Research indicates that this compound exhibits biological activity primarily through its role as an enzyme inhibitor. The compound has been shown to interact with serine proteases and kinases, forming reversible covalent bonds with active site residues, which inhibits enzymatic activity. Such interactions suggest its potential utility in drug development targeting specific diseases.
Biological Activity and Applications
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Preliminary studies suggest that boronic acids can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways. The specific interactions of this compound with bacterial enzymes could be explored further for antibiotic development.
- Cancer Research :
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Serine Protease | 17 | |
| Antimicrobial | Bacterial Cell Wall Synthesis | >100 | |
| Cancer Therapeutics | Kinase Inhibition | 0.9 |
Case Study: Selective Inhibition of MptpB
A study focused on the design of selective MptpB inhibitors demonstrated that compounds similar to this compound could significantly reduce the survival of multidrug-resistant Mycobacterium tuberculosis in macrophages. The introduction of specific substituents on the phenyl ring enhanced binding affinity and selectivity over human phosphatases, indicating a promising avenue for tuberculosis treatment .
属性
IUPAC Name |
(3-chloro-4-fluoro-5-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSAIHCHJCNILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














